molecular formula C46H36N2 B3029143 1,4-bis(4-diphenylaminostyryl)benzene CAS No. 55035-42-2

1,4-bis(4-diphenylaminostyryl)benzene

Cat. No.: B3029143
CAS No.: 55035-42-2
M. Wt: 616.8 g/mol
InChI Key: ONFSYSWBTGIEQE-NBHCHVEOSA-N
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Description

1,4-Bis(4-diphenylaminostyryl)benzene is an organic compound with the molecular formula C46H36N2. It is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its extended π-conjugation system, which contributes to its high photoluminescence efficiency and excellent charge transport properties .

Mechanism of Action

Target of Action

It is known that this compound is used in oled multilayers , suggesting that its targets could be the organic layers within these devices.

Result of Action

The result of the action of 1,4-Bis(4-diphenylaminostyryl)benzene is likely related to its role in OLED technology. It may contribute to the efficiency and stability of the OLED device .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-diphenylaminostyryl)benzene can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Knoevenagel condensation reaction between terephthaldehyde and diphenylamine . The reaction is typically carried out in the presence of a base, such as piperidine, and a solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified using techniques such as column chromatography or crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-diphenylaminostyryl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,4-Bis(4-diphenylaminostyryl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high photoluminescence efficiency and excellent charge transport properties, making it a versatile material for various applications.

Properties

IUPAC Name

N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H/b27-25+,28-26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFSYSWBTGIEQE-NBHCHVEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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